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Compound of Interest

Compound Name:

(2,4-

Dichlorophenyl)methanesulfonyl

chloride

Cat. No.: B1268808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (2,4-
Dichlorophenyl)methanesulfonyl chloride (C₇H₅Cl₃O₂S), a compound of interest in synthetic

chemistry and drug discovery. Due to the limited availability of public experimental NMR data

for this specific molecule, this document presents a combination of available experimental

mass spectrometry and infrared spectroscopy data, alongside predicted ¹H and ¹³C NMR

spectral data based on analogous compounds and established spectroscopic principles.

Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectral data for (2,4-
Dichlorophenyl)methanesulfonyl chloride.

Table 1: Mass Spectrometry (MS) Data
The mass spectrum of (2,4-Dichlorophenyl)methanesulfonyl chloride was obtained via Gas

Chromatography-Mass Spectrometry (GC-MS).[1] The most prominent fragments are listed

below.
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Property Value

Mass-to-Charge (m/z) Top Peak 159

m/z 2nd Highest 161

m/z 3rd Highest 89

Table 2: Infrared (IR) Spectroscopy Data
The infrared spectrum was obtained using Fourier Transform Infrared (FTIR) spectroscopy with

a Potassium Bromide (KBr) pellet.[1] The characteristic absorption bands for sulfonyl chlorides

are presented below.[2]

Wavenumber (cm⁻¹) Functional Group Assignment

1375 - 1450 SO₂ Asymmetric Stretch

1180 - 1195 SO₂ Symmetric Stretch

3000 - 3100 Aromatic C-H Stretch

1550 - 1600 Aromatic C=C Stretch

800 - 880 C-H Bending (out-of-plane)

500 - 600 S-Cl Stretch

Table 3: Predicted ¹H Nuclear Magnetic Resonance
(NMR) Data
Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS).

These predictions are based on the analysis of 2,4-dichlorobenzyl chloride and the known

effects of the sulfonyl chloride group.
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Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Methylene (-CH₂-) ~ 4.8 - 5.0 Singlet

Aromatic (H-3) ~ 7.4 - 7.6 Doublet

Aromatic (H-5) ~ 7.3 - 7.5 Doublet of Doublets

Aromatic (H-6) ~ 7.5 - 7.7 Doublet

Table 4: Predicted ¹³C Nuclear Magnetic Resonance
(NMR) Data
Predicted chemical shifts (δ) are in parts per million (ppm) relative to TMS.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Methylene (-CH₂-) ~ 60 - 65

Aromatic (C-1) ~ 132 - 135

Aromatic (C-2) ~ 135 - 138

Aromatic (C-3) ~ 130 - 133

Aromatic (C-4) ~ 138 - 141

Aromatic (C-5) ~ 128 - 131

Aromatic (C-6) ~ 131 - 134

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of (2,4-Dichlorophenyl)methanesulfonyl chloride is

prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
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Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

GC Conditions:

Injector Temperature: 250 °C

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: 50-500 amu.

Ion Source Temperature: 230 °C.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and major fragmentation patterns.

Infrared Spectroscopy (FTIR)
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium

bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

A background spectrum of a blank KBr pellet is recorded.

The sample pellet is placed in the sample holder and the spectrum is recorded.

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands

corresponding to the functional groups present in the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS)

is added as an internal reference standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

A standard proton NMR experiment is performed.

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise

ratio, a relaxation delay of 1-2 seconds, and a spectral width of approximately 10-15 ppm.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR experiment is performed.

A larger number of scans is typically required due to the low natural abundance of the ¹³C

isotope.

A spectral width of approximately 200-220 ppm is used.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced

to TMS.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from sample preparation to spectral data

analysis.
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Caption: Workflow for the spectral analysis of (2,4-Dichlorophenyl)methanesulfonyl
chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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